8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate is a heterocyclic compound that combines the structural features of pyridine and thiazole. This compound is part of the thiazolopyridine family, which is known for its diverse pharmacological activities, including antimicrobial, apoptotic, and antitumor properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminothiazole with an appropriate aldehyde, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents like ethanol or isopropanol and catalysts such as acids or bases to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups that can exhibit different biological activities .
Scientific Research Applications
8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity . In cancer cells, the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate can be compared with other thiazolopyridine derivatives, such as:
2-Phenylthiazolo[3,2-a]pyridine: Similar in structure but lacks the carboxylic acid group, which may affect its solubility and biological activity.
4-Methylthiazolo[3,2-a]pyridine: Contains a methyl group instead of a phenyl group, leading to different pharmacological properties.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds have a pyrimidine ring instead of a pyridine ring, which can result in different chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-hydroxy-2-phenyl-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3S/c16-12-11(9-5-2-1-3-6-9)19-13-10(14(17)18)7-4-8-15(12)13/h1-8H,(H-,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZPXWXKLDGZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([N+]3=CC=CC(=C3S2)C(=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.